4-Amino-5-ethoxydihydrofuran-2(3H)-one
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Overview
Description
4-Amino-5-ethoxydihydrofuran-2(3H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-ethoxydihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This method involves the reaction of an amino alcohol with an appropriate ester or acid under acidic or basic conditions to form the furan ring.
Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-ethoxydihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-ethoxydihydrofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may bind to receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methoxydihydrofuran-2(3H)-one
- 4-Amino-5-propoxydihydrofuran-2(3H)-one
Uniqueness
4-Amino-5-ethoxydihydrofuran-2(3H)-one may exhibit unique properties compared to its analogs due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-5-ethoxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-9-6-4(7)3-5(8)10-6/h4,6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOJWLANCHVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CC(=O)O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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